ginkgolide X
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,2S,4S,5S,6R,9R,17S)-4-tert-butyl-2,6-dihydroxy-14-methyl-8,10,16-trioxapentacyclo[9.7.0.01,5.05,9.013,17]octadeca-11,13-diene-7,15-dione |
InChI |
InChI=1S/C20H24O7/c1-8-9-5-13-19(7-10(9)25-15(8)23)12(21)6-11(18(2,3)4)20(19)14(22)16(24)27-17(20)26-13/h5,10-12,14,17,21-22H,6-7H2,1-4H3/t10-,11-,12-,14-,17+,19-,20-/m0/s1 |
InChI Key |
SPCYYGUOUYOYPX-FUDPCSHESA-N |
Isomeric SMILES |
CC1=C2C=C3[C@]4(C[C@@H]2OC1=O)[C@H](C[C@H]([C@@]45[C@H](C(=O)O[C@H]5O3)O)C(C)(C)C)O |
Canonical SMILES |
CC1=C2C=C3C4(CC2OC1=O)C(CC(C45C(C(=O)OC5O3)O)C(C)(C)C)O |
Origin of Product |
United States |
Biosynthesis and Origin of Ginkgolides: Implications for Ginkgolide X
Terpenoid Biosynthesis Pathways in Ginkgo biloba
Ginkgolides are classified as diterpenoid lactones. frontiersin.org Like all terpenoids, their biosynthesis begins with the formation of universal five-carbon (C5) building blocks. nih.gov
In plants, two separate pathways can produce the basic C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.orgnih.gov Research, including studies using labeled isotopes, has demonstrated that the biosynthesis of ginkgolides, which are diterpenoids (C20), originates from the plastidial MEP pathway. frontiersin.orgnih.gov
This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). nih.govresearchgate.net This is considered a critical, rate-limiting step in the pathway. frontiersin.orgnih.gov The DXP is then converted to MEP by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.govresearchgate.net Through a series of subsequent enzymatic steps involving enzymes such as HDR (1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate reductase), the MEP pathway ultimately yields the essential C5 precursors, IPP and DMAPP. nih.govresearchgate.netresearchgate.net
The C5 units, IPP and DMAPP, serve as the foundational blocks for constructing larger isoprenoid molecules. nih.gov To form the C20 backbone required for all diterpenoids, the enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of one molecule of DMAPP with three molecules of IPP. frontiersin.orgnih.govnih.gov The product of this reaction is geranylgeranyl pyrophosphate (GGPP), a linear C20 molecule. wikipedia.orgresearchgate.net GGPP is the universal and direct precursor for the biosynthesis of the vast array of diterpenes and diterpenoids found in nature, including the entire family of ginkgolides. nih.govresearchgate.netnih.govresearchgate.net
Enzymatic Catalysis in Ginkgolide Core Structure Formation
The transformation from the linear GGPP precursor to the complex, caged structure of a ginkgolide involves a series of highly specific enzymatic reactions.
The first committed step in the biosynthesis of the ginkgolide skeleton is the cyclization of GGPP. nih.govwikipedia.org This crucial transformation is catalyzed by the enzyme levopimaradiene (B1200008) synthase (LPS). frontiersin.orgnih.gov LPS converts the linear GGPP into levopimaradiene, a tricyclic diterpene hydrocarbon that serves as the foundational scaffold for subsequent modifications. nih.govnih.gov The gene encoding for LPS in Ginkgo biloba has been successfully cloned and characterized, confirming its role as the gateway enzyme specific to the ginkgolide pathway. nih.govscispace.com
Following the formation of the levopimaradiene core, the molecule undergoes a series of extensive and complex oxidative modifications. These late-stage reactions are responsible for generating the remarkable structural diversity observed among the different ginkgolides (A, B, C, J, K, M, and X). These transformations are primarily mediated by a suite of multifunctional cytochrome P450 (CYP) monooxygenase enzymes. pnas.orgpnas.orgfrontiersin.org
Research has identified a gene cluster in Ginkgo biloba that encodes for several unique CYP enzymes essential for these steps. nih.govscribd.comresearchgate.net These enzymes catalyze a cascade of reactions including hydroxylations, further cyclizations to form the distinctive lactone rings, and significant carbon skeleton rearrangements, which include the formation of the characteristic tert-butyl group. nih.govresearchgate.net The specific sequence and activity of these CYP enzymes, such as those from the CYP7005C3 family, on the levopimaradiene-derived intermediates ultimately determine which specific ginkgolide is produced. nih.govresearchgate.net Therefore, the unique structure of ginkgolide X is the result of a specific combination of these late-stage CYP-catalyzed modifications.
Genetic and Molecular Regulation of Ginkgolide Biosynthesis
The production of ginkgolides is a tightly controlled process, regulated at both the genetic and molecular levels. The expression of the biosynthetic genes is not uniform throughout the plant; it is highest in the roots, which are considered the primary site of synthesis. pnas.orgfrontiersin.orgresearchgate.net
Recent multi-omic and genetic analyses have begun to uncover the specific regulatory mechanisms. A key transcription factor, named ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS (GbEAG), has been identified as a critical positive regulator. pnas.orgnih.govresearchgate.net GbEAG directly binds to the promoter regions of key biosynthetic genes, including ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3), to activate their expression and promote ginkgolide accumulation. pnas.orgnih.govresearchgate.net
Furthermore, the activity of GbEAG is modulated by other signaling pathways. It integrates signals from the plant hormone jasmonic acid (JA) through its interaction with a repressor protein, GbJAZ3. pnas.orgnih.gov It also integrates light signals via the central light-response regulator GbHY5, which activates the expression of GbEAG itself. pnas.orgpnas.orgnih.govresearchgate.net This complex regulatory network ensures that the biosynthesis of ginkgolides, including this compound, is coordinated with developmental and environmental cues.
Transcription Factors (e.g., GbEAG) and Gene Expression Modulation (e.g., GbIDI, GbCYP7005C3)
The regulation of ginkgolide biosynthesis is controlled by key transcription factors that modulate the expression of specific genes in the pathway. pnas.org A critical regulator identified is the ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS (GbEAG). pnas.orgnih.gov This transcription factor is highly expressed in the roots of Ginkgo biloba and plays a positive regulatory role in the production of ginkgolides. pnas.orgnih.gov
GbEAG functions by directly binding to the promoter regions of genes essential for the ginkgolide biosynthetic pathway. pnas.orgresearchgate.net Research has shown that GbEAG specifically targets GCC-boxes in the promoters of ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3). pnas.orgnih.gov By binding to these promoters, GbEAG activates their transcription, leading to increased synthesis of the respective enzymes and subsequently promoting the accumulation of ginkgolides. pnas.orgresearchgate.net Overexpression of GbEAG in ginkgo roots has been demonstrated to significantly increase ginkgolide content. pnas.orgnih.gov
Table 1: Key Regulatory and Biosynthetic Proteins
| Protein Name | Abbreviation | Type | Function in Ginkgolide Biosynthesis | Citations |
| ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS | GbEAG | Transcription Factor | Positively regulates ginkgolide biosynthesis by binding to the promoters of GbIDI and GbCYP7005C3 to enhance their expression. | pnas.orgnih.govnih.gov |
| ISOPENTENYL DIPHOSPHATE ISOMERASE | GbIDI | Enzyme | Catalyzes the isomerization of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), key precursors for terpenoids. | pnas.orgnih.gov |
| CYTOCHROME P450 7005C3 | GbCYP7005C3 | Enzyme (Cytochrome P450) | A key skeletal modification enzyme involved in the complex oxidation and rearrangement steps of the ginkgolide backbone. | pnas.orgnih.govnih.gov |
| ELONGATED HYPOCOTYL 5 | GbHY5 | Transcription Factor | Mediates the light-induced upregulation of GbEAG, linking environmental light signals to ginkgolide production. | pnas.orgnih.govnih.gov |
| JASMONATE ZINC-FINGER INFLORESCENCE MERISTEM DOMAIN 3 | GbJAZ3 | Repressor Protein | Interacts with GbEAG to repress its activity; this repression is relieved by the presence of jasmonic acid. | pnas.orgnih.gov |
Hormonal (e.g., Jasmonic Acid, Methyl Jasmonate) and Environmental (e.g., Light) Signal Integration
The production of ginkgolides is not static but is dynamically influenced by both internal hormonal cues and external environmental signals. pnas.org Jasmonic acid (JA) and its volatile ester, methyl jasmonate (MeJA), are key plant hormones known to induce the synthesis of secondary metabolites, and ginkgolides are no exception. nih.govnih.gov Treatment of ginkgo seedlings and cell cultures with MeJA significantly increases the expression of ginkgolide biosynthetic genes and the accumulation of ginkgolides. pnas.orgnih.govresearchgate.net The expression of the central transcription factor, GbEAG, is itself significantly induced by MeJA. pnas.orgnih.gov This hormonal induction is mediated through a repressor protein, GbJAZ3, which normally binds to GbEAG and inhibits its function. pnas.orgnih.gov In the presence of JA, the GbJAZ3 repressor is degraded, freeing GbEAG to activate the downstream biosynthetic genes. pnas.orgresearchgate.net
Environmental factors, particularly light, are also crucial. pnas.org The biosynthesis and accumulation of ginkgolides are lower in plants grown in darkness compared to those exposed to light. pnas.org This light-dependent regulation is integrated with the hormonal pathway. pnas.org The central light-response regulator, a transcription factor named ELONGATED HYPOCOTYL 5 (GbHY5), mediates the light-induced biosynthesis of ginkgolides. nih.govnih.gov GbHY5 achieves this by binding to the promoter of GbEAG and enhancing its expression. nih.govresearchgate.net Therefore, GbEAG acts as a central hub, integrating both jasmonate and light signals to fine-tune the rate of ginkgolide production in the plant. pnas.orgnih.gov The effect of MeJA on ginkgolide accumulation is more potent in light-grown plants than in dark-grown ones, demonstrating a synergistic relationship between these two signaling pathways. nih.gov
Table 2: Influence of External Signals on Ginkgolide Biosynthesis
| Signal | Specific Elicitor(s) | Effect on Ginkgolide Production | Key Mediators | Citations |
| Hormonal | Jasmonic Acid (JA), Methyl Jasmonate (MeJA) | Induces the expression of GbEAG and other biosynthetic genes, leading to increased accumulation of ginkgolides A, B, and C. | GbEAG, GbJAZ3 | pnas.orgnih.govnih.govresearchgate.net |
| Environmental | Light | Promotes ginkgolide biosynthesis. Production is significantly lower in darkness. | GbHY5, GbEAG | pnas.orgnih.govnih.gov |
Biosynthesis Site and Transport Mechanisms of Ginkgolides within Ginkgo biloba
While ginkgolides are famously extracted from the leaves of Ginkgo biloba, the primary site of their synthesis is not the leaves but the roots. pnas.orgfrontiersin.orgsemanticscholar.org This has been demonstrated through multiple lines of evidence, including radiolabeling experiments and gene expression analysis. frontiersin.orgsemanticscholar.org The expression of key ginkgolide biosynthetic genes, such as levopimaradiene synthase (LPS), is predominantly or exclusively detected in the roots. nih.govfrontiersin.org
More specifically, detailed analysis has identified the fibrous roots and the main root periderm (the outermost layer of the main root) as the important sites of ginkgolide biosynthesis. frontiersin.orgresearchgate.net The highest expression levels of key genes like GbLPS, GbDXS2, and GbDXR2 are found in these root tissues. frontiersin.org After synthesis in the roots, ginkgolides are transported upwards to be stored in other parts of the plant, primarily the leaves. pnas.orgfrontiersin.org This movement is thought to occur through the cortex and phloem of the stem, functioning as a source-to-sink translocation. frontiersin.orgresearchgate.net The leaves, therefore, act as the primary accumulation and storage organ, rather than the site of synthesis. frontiersin.orgsemanticscholar.org
Post-biosynthetic Modification and Analog Formation relevant to this compound
The diversity of ginkgolides (e.g., A, B, C, J, and by extension, X) arises from modifications that occur after the formation of the core ginkgolide structure. The biosynthesis pathway begins with the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov This precursor is cyclized by levopimaradiene synthase (LPS) to form levopimaradiene, which is considered the first committed precursor for ginkgolides. researchgate.netnih.gov
Following the formation of levopimaradiene, a series of complex enzymatic reactions involving oxidation, cyclization, and rearrangement are required to form the final caged trilactone structure. researchgate.netnih.gov These late-stage modifications are primarily catalyzed by cytochrome P450 (CYP) enzymes. pnas.orgresearchgate.net It is widely suggested that Ginkgolide A (GA) is the first fully formed ginkgolide compound in the pathway. frontiersin.orgsemanticscholar.org Other ginkgolide analogs, such as ginkgolide B (GB), ginkgolide C (GC), and ginkgolide J (GJ), are believed to be derivatives of GA, formed through successive post-biosynthetic hydroxylation steps. frontiersin.org Each added hydroxyl group results in a different analog.
Advanced Structural Characterization and Elucidation Methodologies for Ginkgolide X
Mass Spectrometry (MS) Approaches
Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight, elemental formula, and structural fragmentation of a molecule.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 parts per million). sciepub.com For ginkgolide X, which has a molecular formula of C₂₀H₂₄O₇, HRMS would be used to confirm the exact mass of its molecular ion. nih.gov This high-accuracy mass measurement allows for the calculation of a single, unique elemental formula, ruling out other combinations of atoms that might have the same nominal mass. sciepub.com
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This method is commonly coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS/MS) or Gas Chromatography (GC-MS). nih.govnih.gov
For ginkgolides, analysis is often performed using LC-MS/MS in negative electrospray ionization (ESI) mode. nih.gov Studies on related ginkgolides have shown a characteristic fragmentation pathway involving the neutral loss of carbon monoxide (CO) molecules from the strained lactone rings. nih.gov The most favorable and abundant fragmentation for ginkgolides is often the loss of two CO molecules, resulting in a prominent [M-H-2CO]⁻ ion. nih.gov This predictable fragmentation pattern serves as a structural signature for the ginkgolide class of compounds. By analyzing the specific fragmentation of the this compound precursor ion, researchers can confirm the presence of the characteristic lactone moieties and gain further confidence in the elucidated structure.
Table 2: Common Fragmentation Pathways of Ginkgolides in Negative Ion Tandem Mass Spectrometry
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Neutral Loss |
| Ginkgolide A | 407 | 351 | [M-H-2CO]⁻ |
| Ginkgolide B | 423 | 367 | [M-H-2CO]⁻ |
| Ginkgolide C | 439 | 383 | [M-H-2CO]⁻ |
| Ginkgolide J | 423 | 367 | [M-H-2CO]⁻ |
Source: Data derived from LC-MS/MS analysis of ginkgolides. nih.gov
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of crystalline compounds at an atomic resolution. researchgate.netresearchgate.net This powerful technique has been pivotal in confirming the structures of the primary ginkgolides, and its application is indispensable for the structural elucidation of a novel compound like this compound. researchgate.net
The process begins with the isolation and purification of this compound to obtain a high-purity crystalline form suitable for diffraction experiments. These crystals are then exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. The angles and intensities of these diffracted beams are meticulously measured. researchgate.net This data is then used to calculate an electron density map of the molecule, from which the precise spatial arrangement of each atom within the this compound molecule can be determined.
For this compound, X-ray crystallographic analysis would provide definitive evidence of its cage-like structure, including the stereochemistry of its numerous chiral centers, the conformation of its six five-membered rings, and the spatial orientation of its functional groups, including the characteristic tert-butyl group. wikipedia.org The structural solution would also reveal key intramolecular interactions, such as hydrogen bonding, which significantly influence the molecule's conformation and biological activity.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₀H₂₄O₇ |
| Formula Weight | 376.40 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.3 Å, b = 13.9 Å, c = 15.9 Å |
| Volume | 2282.4 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.095 g/cm³ |
| R-factor | < 0.05 |
Note: The data in this table is illustrative and represents plausible values for a ginkgolide crystal structure based on published data for related compounds.
Vibrational Spectroscopy (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation
Vibrational and electronic spectroscopy provide valuable insights into the functional groups and chromophoric systems present in a molecule, serving as complementary techniques to X-ray crystallography.
Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within this compound. The infrared spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of hydroxyl (–OH) groups, carbonyl (C=O) groups within the lactone rings, and C–O bonds of the ether and furan (B31954) rings. nih.gov The precise frequencies of these bands can offer clues about the molecular environment, such as hydrogen bonding involving the hydroxyl and carbonyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within the molecule. Ginkgolides typically exhibit weak absorption in the UV region due to their lactone and carbonyl chromophores. sciepub.com The UV-Vis spectrum of this compound would be analyzed for any characteristic absorption maxima (λmax) that could indicate the presence and electronic environment of its chromophoric moieties. While not as structurally informative as NMR or X-ray crystallography for complex molecules like ginkgolides, UV-Vis spectroscopy is a useful tool for initial characterization and for monitoring purification processes. sciepub.com
Table 2: Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| FTIR (cm⁻¹) | ~3450 (O-H stretching), ~1770 (C=O stretching, γ-lactone), ~1100 (C-O stretching, ether and furan rings) |
| UV-Vis (λmax, nm) | ~220 nm (n → π* transition of lactone carbonyls) |
Note: The data in this table is illustrative and based on typical absorption values for the functional groups present in ginkgolides. nih.govnih.gov
Comparative Spectroscopic Analysis with Native Ginkgolides
The structural elucidation of this compound is greatly facilitated by a comparative analysis of its spectroscopic data with that of known ginkgolides such as ginkgolide A, ginkgolide B, and ginkgolide C. capes.gov.brfrontiersin.org These native ginkgolides have been extensively characterized, and their spectroscopic signatures are well-documented. nih.govnih.gov
By comparing the NMR, Mass Spectrometry, FTIR, and UV-Vis spectra of this compound to those of the reference ginkgolides, subtle structural differences can be identified. For instance, the presence or absence of specific hydroxyl groups in this compound compared to ginkgolides A, B, or C would result in predictable shifts in the corresponding ¹H and ¹³C NMR signals and changes in the molecular weight detected by mass spectrometry. researchgate.net
This comparative approach is particularly powerful in pinpointing the location of structural variations on the complex ginkgolide scaffold. Any deviation in the spectroscopic data of this compound from the established patterns of known ginkgolides provides a critical piece of the puzzle in determining its novel structure.
Table 3: Comparative Spectroscopic Data of this compound and Native Ginkgolides
| Compound | Molecular Formula | Key Distinguishing Spectroscopic Feature |
| Ginkgolide A | C₂₀H₂₄O₉ | Lacks a hydroxyl group at the C-7 position compared to Ginkgolide C. wikipedia.org |
| Ginkgolide B | C₂₀H₂₄O₁₀ | Possesses an additional hydroxyl group at the C-3 position compared to Ginkgolide A. wikipedia.org |
| Ginkgolide C | C₂₀H₂₄O₁₁ | Contains a hydroxyl group at the C-7 position, distinguishing it from Ginkgolide A and B. wikipedia.org |
| This compound | C₂₀H₂₄O₇ | Fewer oxygen atoms compared to Ginkgolides A, B, and C, suggesting the absence of certain hydroxyl or lactone functionalities. nih.gov |
Note: This table provides a simplified comparison to illustrate the principle of comparative spectroscopic analysis.
Synthetic Strategies and Chemical Derivatization of Ginkgolide X and Analogs
Methodologies for the Isolation and Purification of Ginkgolide X from Complex Matricesnih.govgoogle.com
The isolation of specific ginkgolides, such as this compound, from the intricate matrix of Ginkgo biloba extracts is a significant challenge. nih.gov The extracts contain a multitude of compounds, including other terpene trilactones (ginkgolides A, B, C, and bilobalide), flavonoids, and biflavones, which often interfere with the purification process. nih.govnih.gov Effective isolation, therefore, relies on multi-step procedures that combine various extraction and chromatographic techniques to achieve a high degree of purity. nih.govgoogle.com
Chromatographic Techniques (e.g., Column Chromatography, HPLC, Preparative RP-HPLC)
Chromatography is the cornerstone for the separation and purification of ginkgolides from crude extracts. Various chromatographic methods are employed sequentially to isolate individual components.
Initially, column chromatography over silica (B1680970) gel or macroporous resins is used for preliminary fractionation. google.comnih.gov For instance, a crude extract can be applied to a silica gel column and eluted with a solvent system like petroleum ether, diethyl ether, and formic acid to yield a fraction enriched in ginkgolides. nih.gov Macroporous adsorbent resins such as AB-8 are also utilized, where the extract is loaded and then eluted with solvents of increasing polarity, for example, from water to ethanol (B145695) solutions, to separate different classes of compounds. google.com
High-Performance Liquid Chromatography (HPLC) is indispensable for the fine separation and quantification of ginkgolides. nih.govmdpi.com Analytical HPLC methods, often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), are used to identify and profile the ginkgolides present in a sample. nih.govnih.gov For preparative purposes, Reversed-Phase HPLC (RP-HPLC) is frequently used to isolate pure individual ginkgolides. nih.gov These systems typically use C8 or C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. mdpi.com The selection of the stationary phase and mobile phase composition is critical for achieving baseline separation of the structurally similar ginkgolides. nih.govmdpi.com
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Diethyl Ether / Formic Acid (11:89:1, v/v/v) | Initial fractionation of crude extract | nih.gov |
| Column Chromatography | Macroporous Resin (AB-8) | Stepwise elution with water and ethanol solutions | Separation of ginkgolides from flavonoids | google.com |
| Analytical HPLC | C18 | Acetonitrile / Water with 0.1% Formic Acid (gradient) | Quantification and identification | nih.gov |
| Preparative RP-HPLC | C18 | Methanol / Water (86:14, v/v) | Isolation of pure ginkgolide monomers | nih.gov |
Specialized Extraction Protocols (e.g., Ultrasound-Assisted Extraction)
To enhance the efficiency of extracting ginkgolides from the plant material, specialized protocols are employed. Ultrasound-Assisted Extraction (UAE) is a notable method that utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. researchgate.netjournal-archiveuromedica.eunih.gov This technique can significantly shorten extraction times, reduce solvent consumption, and increase the yield of target compounds compared to conventional methods. journal-archiveuromedica.eunih.gov
The effectiveness of UAE is dependent on several parameters, including ultrasonic power, temperature, extraction time, and the type and concentration of the solvent. nih.govresearchgate.net For example, one study optimized the extraction of triterpene lactones using an aqueous solvent mixture with ultrasonic treatment at 45 °C and 100 W for 20 minutes. nih.gov Another study found that for extracting polysaccharides, an ultrasonic time of 35 minutes at 80 °C was optimal. bohrium.com While these conditions are for general classes of compounds, they demonstrate the principle of optimizing UAE for specific target molecules like ginkgolides. The use of ultrasound is considered more effective than simple mixing or the application of high temperatures and pressures alone. journal-archiveuromedica.eu
| Parameter | Optimized Value | Outcome | Reference |
| Ultrasonic Time | 21.66 min | Maximized flavonoid purity | researchgate.net |
| Extraction Temperature | 39.34 °C | Maximized flavonoid purity | researchgate.net |
| Extraction Time | 2.01 h | Maximized flavonoid purity | researchgate.net |
| Ultrasonic Time | 35 min | Optimized polysaccharide extraction | bohrium.com |
| Extraction Temperature | 80 °C | Optimized polysaccharide extraction | bohrium.com |
Derivatization-Assisted Separation and Purification
In some analytical scenarios, chemical derivatization is employed to enhance the separation and detection of ginkgolides. This strategy involves chemically modifying the ginkgolide molecule to alter its physical properties, such as volatility or chromatographic retention. wikigenes.orgnih.gov For instance, in gas chromatography (GC) analysis, the non-volatile ginkgolides and bilobalide (B1667068) are derivatized using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane). wikigenes.org This process converts the hydroxyl groups into more volatile trimethylsilyl (B98337) ethers, making them suitable for GC separation and flame ionization detection (FID). wikigenes.org
While primarily used for analytical purposes, the principle of derivatization can also facilitate preparative separation. By modifying the polarity of the ginkgolides, their retention behavior on chromatographic columns can be significantly changed, potentially enabling the separation of otherwise co-eluting isomers or impurities. nih.gov Another form of chemical modification used in analysis is hydrolysis, where extracts are treated with acid or alkali. nih.gov This process cleaves glycosidic bonds on flavonoid glycosides, for example, but can also potentially open the lactone rings of ginkgolides, which would drastically alter their chromatographic properties and aid in structural confirmation. nih.govnih.gov
De Novo Chemical Synthesis Approaches for Ginkgolide Core Structures
The de novo or total synthesis of the ginkgolide core structure is one of the significant challenges in modern organic chemistry. nih.govchemrxiv.org This difficulty stems from the molecule's formidable architecture, which includes a rigid, cage-like hexacyclic system, a spirocyclic core, an unusual tert-butyl group, and up to twelve contiguous stereocenters, including adjacent all-carbon quaternary centers. nih.govchemrxiv.org
Several research groups have developed strategies to construct this complex framework. Early syntheses often relied on pericyclic reactions to forge the key all-carbon quaternary stereocenters. nih.gov More recent approaches have showcased innovative strategies:
Manganese(III)-Mediated Oxidative Radical Cascade: One concise synthesis constructs the spirotetracyclic core (rings A, B, D, and E) of the ginkgolides in nine steps. nih.govfigshare.com This approach utilizes a highly diastereoselective oxidative cascade reaction to form the challenging contiguous stereocenters. nih.gov
Diastereoselective Claisen Rearrangement: A strategy used in the first total synthesis of (±)-ginkgolide C involved a diastereoselective Claisen rearrangement followed by an enolate alkylation to construct the adjacent all-carbon stereocenters. nih.gov This work also led to the formal syntheses of ginkgolides A and B. researchgate.netchemrxiv.org
[2+2] Cycloaddition: The second total synthesis of (±)-ginkgolide B employed a [2+2] cycloaddition reaction to create the contiguous quaternary stereocenters. nih.gov
These synthetic routes represent masterful orchestrations of carbon-carbon bond formations and oxidation reactions, providing a platform not only for producing the natural products themselves but also for generating novel analogs for biological evaluation. researchgate.netchemrxiv.org
Semi-synthetic Modifications of Native Ginkgolides for Novel Analog Generation (including this compound)
Semi-synthesis, which uses the naturally isolated ginkgolide scaffold as a starting material, is a powerful strategy for generating novel analogs. nih.govmdpi.com This approach bypasses the complexities of total synthesis and allows for the exploration of structure-activity relationships by targeted chemical modifications. A key area for modification on the ginkgolide structure is the lactone rings. nih.gov
Site-Specific Derivatization and Functionalization
The chemical reactivity of the different functional groups within the ginkgolide structure allows for site-specific derivatization. The lactone rings are particularly susceptible to nucleophilic attack. One important strategy is the aminolysis of a lactone ring, which involves a ring-opening reaction with an amine to form a more stable amide derivative. nih.gov
For example, four distinct amide derivatives of Ginkgolide B (GB) were successfully prepared through a ring-opening reaction with propylamine. nih.gov This reaction demonstrates the potential to selectively modify one of the lactone rings, leading to new compounds with potentially altered solubility and bioactivity. nih.gov The C ring of ginkgolide C has also been observed to open during modification attempts at other positions on the molecule. nih.gov Such site-specific functionalizations are crucial for developing new drug candidates and understanding the chemical biology of this unique class of natural products. nih.govmdpi.com
Creation of Photolabeling Probes and Bioactive Conjugates
The study of ginkgolides' interactions with their biological targets has been significantly advanced through the development of photolabeling probes and bioactive conjugates. These chemical tools are designed to identify and characterize the binding sites of ginkgolides on a molecular level.
Ginkgolide derivatives have been synthesized to carry photoactivatable groups, such as benzophenone (B1666685), and fluorescent tags. nih.gov These probes are instrumental in photolabeling studies aimed at elucidating the binding of ginkgolides to receptors like the platelet-activating factor (PAF) receptor. nih.govresearchgate.net Research has demonstrated that ginkgolide derivatives featuring aromatic photoactivatable substituents act as potent PAF receptor antagonists, making them excellent ligands for these investigations. researchgate.net
A key strategy involves the site-selective introduction of both biotin (B1667282) and benzophenone probes onto the ginkgolide framework. researchgate.netrsc.org This dual-functionalization allows for photo-induced crosslinking to the target protein via the benzophenone group, followed by detection and purification using the biotin tag. For instance, benzophenone-derivatives of ginkgolides have been successfully used to photocrosslink with their target proteins in brain tissue. nih.gov
In one study, photolabeling experiments with purified bovine microtubule (MT) protein, which was stabilized with taxol, showed that photoprobes of ginkgolides A and B efficiently labeled the MT protein. nih.gov These findings from photoaffinity-labeling studies have suggested that α-tubulin in microtubules is a selective target for ginkgolides. nih.gov Furthermore, ginkgolide derivatives that incorporate both fluorescent and photoactivatable groups have been shown to retain their binding affinity for the PAF receptor, highlighting their potential as valuable ligands for photolabeling and subsequent sequencing studies. nih.gov
The synthesis of these probes often involves strategic chemical modifications of the ginkgolide structure. For example, the hydroxyl groups present on the ginkgolide skeleton can be selectively functionalized to attach the photolabile and reporter groups.
Structure-Activity Relationship (SAR) Studies through Chemical Modifications
The biological activities of ginkgolides are intricately linked to their unique and complex chemical structure. Structure-activity relationship (SAR) studies, which involve the systematic chemical modification of the ginkgolide molecule, have been crucial in understanding the molecular basis of their pharmacological effects. These studies have primarily focused on their antagonistic properties at the platelet-activating factor (PAF) receptor and the inhibitory glycine (B1666218) receptor.
Ginkgolides A, B, C, and J are structurally very similar, with variations only in the presence or absence of hydroxyl groups at specific positions. nih.gov These subtle differences can lead to significant variations in their biological potency. nih.gov For instance, ginkgolide C is 25 times less potent than ginkgolide B as a PAF receptor antagonist, a difference attributed to the presence of a hydroxyl group at the 7β-position in ginkgolide C. researchgate.net
SAR studies have revealed several key insights:
Modification of Hydroxyl Groups: Manipulation of any of the hydroxyl groups on the ginkgolide scaffold generally leads to a loss of activity at α1 glycine receptors. nih.gov
Role of the tert-Butyl Group: The distinctive tert-butyl group is essential for the anti-PAF potency of ginkgolides. researchgate.net
Modifications at the 1- and 10-positions: Modifications at the 1- or 10-hydroxyl group of ginkgolide B are well-tolerated. researchgate.net In fact, a 10-O-p-chlorobenzyl analogue of ginkgolide B was found to have approximately fourfold increased potency compared to ginkgolide B in an anti-PAF assay. researchgate.net
Lactone Ring Opening: Opening the lactone ring is a significant strategy for creating novel ginkgolide derivatives. acs.org Amide derivatives, formed by the aminolysis of the lactone ring, are often more stable and can exhibit improved bioactivity compared to the parent compounds. acs.org One such amide derivative of ginkgolide B demonstrated much better inhibitory activity against PAF receptor binding than ginkgolide B itself. acs.org
Table 1: SAR of Ginkgolide Derivatives at the Glycine Receptor
| Compound | Modification | Effect on α1 Glycine Receptor Activity |
|---|---|---|
| Native Ginkgolide C | - | Most potent ligand |
| Derivatives | Manipulation of any hydroxyl group | Loss of activity |
These SAR studies provide a foundation for the rational design of new ginkgolide analogs with enhanced or more selective biological activities.
Biotransformation and Biotechnological Production Approaches
The limited availability of ginkgolides from their natural source, the Ginkgo biloba tree, and the complexity of their chemical synthesis have driven research into alternative production methods. researchgate.net Biotechnological approaches, including plant cell cultures and microbial biotransformation, offer promising avenues for a sustainable and scalable supply of these valuable compounds. researchgate.netgoogle.com
Ginkgo biloba cell cultures, such as callus and suspension cultures, have been established as a viable alternative source of pharmacologically active ginkgolides. researchgate.netgoogle.com Various strategies have been employed to enhance the production of ginkgolides in these in vitro systems:
Screening and Selection: Identifying and selecting high-producing cell lines is a crucial first step. Brownish callus lines, for example, have been observed to produce high levels of ginkgolides and bilobalide, despite exhibiting slower cell growth. researchgate.net
Optimization of Culture Conditions: The composition of the culture medium significantly impacts cell growth and ginkgolide production. For instance, MS medium has been shown to be effective. researchgate.net The concentration of sucrose (B13894) also plays a role, with lower concentrations (3%) favoring cell growth and higher concentrations (5% and 7%) enhancing ginkgolide production. researchgate.net
Elicitation: The use of elicitors, which are compounds that trigger defense responses in plants, can stimulate the biosynthesis of secondary metabolites like ginkgolides.
Precursor Feeding: Supplying precursor molecules in the ginkgolide biosynthetic pathway can also increase yields.
More recently, the use of G. biloba root stem cells has shown promise. These cells have been found to produce direct precursor compounds of ginkgolides, such as dehydroabietane and abietadiene. researchgate.net
Biotransformation, which utilizes microorganisms to carry out specific chemical modifications, is another powerful biotechnological tool. The fungus Coprinus comatus has been successfully used for the biotransformation of a mixture of ginkgolides into the more desirable ginkgolide B. mdpi.com This process involves incubating the microorganism with a ginkgolide mixture in a fermentation medium. mdpi.com
Table 2: Biotechnological Production Strategies for Ginkgolides
| Approach | Method | Key Findings |
|---|---|---|
| Cell Culture | Callus and suspension cultures of Ginkgo biloba | Production of ginkgolides A and B confirmed. google.com |
| Cell Culture | Optimization of culture conditions | MS medium and sucrose concentration influence yield. researchgate.net |
| Cell Culture | Use of root stem cells | Production of ginkgolide precursors. researchgate.net |
| Biotransformation | Fermentation with Coprinus comatus | Conversion of ginkgolide mixture to ginkgolide B. mdpi.com |
These biotechnological strategies hold significant potential for the commercial-scale production of ginkgolides, offering a more controlled and potentially higher-yielding alternative to extraction from plant sources.
Table of Compounds
| Compound Name |
|---|
| Ginkgolide A |
| Ginkgolide B |
| Ginkgolide C |
| Ginkgolide J |
| This compound |
| Bilobalide |
| Dehydroabietane |
| Abietadiene |
| Taxol |
| Biotin |
| Benzophenone |
Molecular and Cellular Pharmacology of Ginkgolide X
Interaction with Anionic Cys-loop Receptors: A Primary Mechanism of Action
Ginkgolide X's primary mechanism of action involves the blockade of anionic Cys-loop receptors, which are critical for inhibitory neurotransmission in the central nervous system. This antagonism is not uniform across all receptor subtypes, demonstrating a unique selectivity profile. nih.gov
This compound is a potent antagonist of homomeric glycine (B1666218) receptors (GlyRs), specifically the α1 and α2 subtypes, displaying IC50 values in the high nanomolar to low micromolar range. nih.gov In stark contrast, it is virtually inactive at heteromeric α1β and α2β GlyR subtypes at concentrations up to 300 μM. nih.gov This pronounced selectivity for homomeric over heteromeric GlyRs is a distinguishing feature of this compound compared to naturally occurring ginkgolides like ginkgolide B, which can show a preference for heteromeric receptors. nih.govnih.gov The selectivity ratio of this compound for homomeric α1 over heteromeric α1β is greater than 400, and for α2 over α2β, it is over 100. nih.gov
Table 1: Inhibitory Potency (IC50) of this compound and Picrotoxin (B1677862) at Human Glycine Receptor Subtypes
| Compound | Receptor Subtype | IC50 (µM) | Selectivity Ratio (IC50 heteromeric / IC50 homomeric) |
|---|---|---|---|
| This compound | homomeric α1 | 0.73 | >400 |
| homomeric α2 | 2.8 | >100 | |
| heteromeric α1β | >300 | ||
| heteromeric α2β | >300 | ||
| Picrotoxin | homomeric α1 | 2.9 | ~140 |
| homomeric α2 | 2.4 | ~130 | |
| heteromeric α1β | ~300 | ||
| heteromeric α2β | ~300 |
Data sourced from a fluorescence-based membrane potential assay. nih.gov
This compound also functions as an antagonist at γ-aminobutyric acid type A receptors (GABAARs). It inhibits the signaling of various GABAAR subtypes with high nanomolar to low micromolar IC50 values. nih.gov However, its potency is significantly weaker at the homomeric ρ1 GABAA receptor (formerly known as GABAC). nih.govnih.gov This indicates a degree of selectivity within the GABAA receptor family, although its profile across a wider range of heteromeric GABAAR subtypes is less characterized than its GlyR profile. nih.gov Studies on other ginkgolides have shown them to be noncompetitive antagonists at α1β2γ2L GABAA receptors. nih.govnih.gov
The pharmacological actions of this compound at GlyRs closely resemble those of picrotoxin, a well-known channel blocker of anionic Cys-loop receptors. nih.gov Both compounds exhibit a strong preference for homomeric over heteromeric GlyRs. nih.gov The binding site for native ginkgolides has been proposed to be in the lower half of the GlyR ion channel, overlapping with the picrotoxin binding site. nih.gov This shared binding region involves interactions with residues in the second transmembrane (M2) domain that lines the ion channel pore. nih.govaups.org.au Despite these similarities, studies on related ginkgolides at GABAA receptors suggest that while their binding sites overlap with picrotoxin, they are not identical, potentially explaining differences in their physiological effects, such as the lack of convulsant activity for ginkgolides. nih.govnih.gov
Molecular Determinants of Receptor Binding and Selectivity
The unique selectivity of this compound is dictated by specific molecular interactions within the ion channel pore of the target receptors. Mutagenesis studies and computational modeling have been instrumental in identifying the key amino acid residues that govern its binding and antagonist activity. nih.gov
The primary molecular determinant for the subtype selectivity of this compound at GlyRs is the amino acid residue at the 6′ position of the M2 transmembrane domain. nih.gov The homomeric α1 and α2 GlyR subunits contain a threonine (Thr) residue at this position. In contrast, the β subunit possesses a phenylalanine (Phe) at the 6' position. nih.gov Mutagenesis experiments have shown that mutating the Thr6' in the α1 subunit to a phenylalanine (T6'F) abolishes the inhibitory effect of ginkgolides. nih.gov Conversely, mutating the Phe6' in the β subunit to a threonine makes the heteromeric receptor sensitive to this compound. nih.gov This highlights the critical role of a pentameric ring of 6' threonine residues for high-affinity binding and antagonism by this compound. nih.gov
At GABAA receptors, a ring of five threonine residues at the 6' M2 position has also been identified as being of key importance for the activity of this compound. nih.gov Other residues, such as those at the 2' position, also contribute to the binding of ginkgolides, creating a binding pocket within the ion channel pore. nih.govuq.edu.au For instance, studies on ginkgolides A, B, and C have shown an interaction between the ginkgolide molecule and the 2' residues of both α1 and β subunits in heteromeric GlyRs. nih.gov
To visualize and understand the binding of this compound at a molecular level, homology modeling and molecular docking simulations have been employed. nih.gov A homology model of the α1 GlyR, based on available structures of related Cys-loop receptors, has been used to predict the binding site. nih.gov
Docking studies of this compound into this model have revealed potential binding modes within the ion channel pore. nih.gov These computational analyses support the experimental data, showing that this compound can fit into a site formed by the 6' M2 residues. nih.gov Conformational analysis and docking simulations have suggested two distinct putative binding sites for this compound within the α1 GlyR ion channel. These sites are formed by the 6' M2 residues in conjunction with either the 2' residues or the 10' and 13' residues. nih.gov The distinct flexibility and structure of this compound compared to other native ginkgolides may allow it to adopt a different binding mode, contributing to its unique functional properties and selectivity profile. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ginkgolide A |
| Ginkgolide B |
| Ginkgolide C |
| Ginkgolide J |
| Ginkgolide M |
| This compound |
| Picrotin |
| Picrotoxin |
| Picrotoxinin |
| Glycine |
Conformational Analysis and Binding Mode Flexibility
For this compound, the primary source of flexibility comes from its tert-butyl end, which gives rise to a low-energy ring conformer at +1.9 kcal/mol. In contrast, ginkgolide A's flexibility originates from the opposite end of the molecule, the 3-methyldihydrofuran-2-one end, with a low energy conformer at +0.8 kcal/mol. This difference in the flexible regions of the molecules likely contributes to their varied interactions with receptors.
Docking studies using a homology model of the α1 glycine receptor (GlyR) have proposed two distinct putative binding sites for ginkgolides. These sites are formed by the 6' M2 residues in combination with either the 2' residues or the 10' and 13' residues. The unique flexibility of this compound may allow it to adopt different binding modes within the ion channel of anionic Cys-loop receptors, explaining its distinct selectivity profile compared to other ginkgolides like ginkgolide A.
Comparative Receptor Pharmacology with Other Ginkgolides (for contextual understanding)
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolides are well-recognized as potent antagonists of the Platelet-Activating Factor (PAF) receptor. nih.govdrugfuture.com PAF is a phospholipid mediator involved in numerous pathophysiological processes, including platelet aggregation, inflammation, and anaphylaxis. wikipedia.orgtansobio.com The antagonistic activity of ginkgolides is a key component of their pharmacological profile.
Among the ginkgolides, ginkgolide B is a particularly potent PAF receptor antagonist. wikipedia.orgchemicalbook.com Its efficacy has been demonstrated in preventing PAF-induced effects, such as the loss of beta-adrenergic receptors and responses in guinea pig bronchus. medchemexpress.com The structure of the ginkgolide molecule is critical for this activity, with small modifications leading to significant changes in potency. For instance, the presence of a 7β-hydroxyl group in ginkgolide C makes it 25-fold less potent than ginkgolide B. nih.gov Conversely, modifications at the 7α-position can enhance affinity, with 7α-chloro ginkgolide B being one of the most potent nonaromatic ginkgolide derivatives identified, with a Ki value of 110 nM. nih.gov
Interactive Table: PAF Receptor Antagonism by Ginkgolides
| Compound | Activity | Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| Ginkgolide A | Potent PAF Antagonist | - | wikipedia.org |
| Ginkgolide B | Potent PAF Antagonist | IC₅₀: 0.273 µmol/L | - |
| Ginkgolide C | PAF Antagonist | 25-fold less potent than Ginkgolide B | nih.gov |
| 7α-chloro ginkgolide B | Potent PAF Antagonist | Kᵢ: 110 nM | nih.gov |
Pregnane (B1235032) X Receptor (PXR) Agonism/Modulation (e.g., Ginkgolides A, B)
The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a sensor for foreign toxic substances (xenobiotics), regulating the expression of genes involved in their metabolism and clearance. wikipedia.orgnih.govfrontiersin.orgoup.com PXR can be activated by a wide array of compounds, including herbal medicines. nih.gov
Research indicates that Ginkgo biloba extract acts as a human PXR (hPXR) agonist. Studies designed to identify the active components found that among several terpene trilactones tested, ginkgolide A was a significant contributor to this activation. Ginkgolide A, at concentrations present in the extract, was shown to be partially responsible for the increase in hPXR activity, while ginkgolide B, ginkgolide C, ginkgolide J, and bilobalide (B1667068) were not. Furthermore, in cultured human hepatocytes, only ginkgolide A contributed to the increased expression of the PXR target gene, CYP3A4. In another study, ginkgolide B was also identified as a PXR agonist, suggesting it may help ameliorate hepatic steatosis in obese mice through PXR activation.
Alpha-Tubulin Interaction (e.g., Ginkgolides A, B Derivatives)
Recent research has identified a novel target for ginkgolides within neuronal cells. Photolabeling studies using benzophenone (B1666685) derivatives of ginkgolides in bovine hippocampus homogenates successfully identified various α-tubulin isotypes as binding targets. researchgate.net This interaction was selective for α-tubulin over the equally abundant β-tubulin. researchgate.net
This finding suggests that ginkgolides represent a new class of microtubule-binding agents. However, their mechanism appears distinct from classic agents like taxol. Ginkgolide A did not impact microtubule polymerization or cell proliferation directly. Instead, it was found to inhibit the detyrosination of α-tubulin and the reorientation of microtubule-organizing centers (MTOCs). researchgate.net
Modulation of Cellular Signaling Pathways (Observed with other Ginkgolides, for potential relevance to this compound research)
NF-κB Signaling Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a crucial transcription factor controlling genes responsible for inflammation, immunity, and cell survival. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of kappa B (IκB) proteins. creative-diagnostics.comabcam.com Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing the activated NF-κB to move into the nucleus and initiate gene transcription. wikipedia.orgcreative-diagnostics.comabcam.com
Ginkgolide B has been shown to exert significant regulatory effects on this pathway. Studies have demonstrated that ginkgolide B can alleviate neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway. nih.gov It achieves this by reducing the expression of key components like TLR-4, MyD88, and TRAF6, which in turn decreases the phosphorylation of both p-p65 (a subunit of NF-κB) and its inhibitor, p-IκBα. nih.gov Further research indicates that ginkgolide B can remarkably inhibit the translocation of the NF-κB p65 subunit to the nucleus and suppress IKK-β activity, thereby reducing the expression of downstream inflammatory cytokines.
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)
There is no scientific literature available that describes the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by this compound.
For context, research on other ginkgolides has shown that Ginkgolide B may suppress the p38 MAPK pathway. nih.gov Additionally, Ginkgolide B has been linked to the inhibition of the ERK/MAPK signaling pathway in models of asthma. nih.gov
Akt/eNOS Signaling Cascade
There is no scientific literature available detailing the effects of this compound on the Akt/eNOS signaling cascade.
For context, studies on Ginkgolide B indicate that it can promote the activation of the Akt/eNOS pathway, which is essential for endothelial-dependent relaxation. nih.govnih.govresearchgate.net This action is linked to an increase in the activity of superoxide (B77818) dismutase 1 (SOD1). nih.govresearchgate.net
TLR/MyD88 Pathway Modulation
There is no scientific literature available regarding the modulation of the Toll-like receptor (TLR)/MyD88 pathway by this compound.
For context, research on Ginkgolide B has demonstrated that it can suppress the TLR4-mediated inflammatory response by inhibiting the expression of TLR4 and the downstream adaptor molecule MyD88 in endothelial cells under high-glucose conditions. nih.gov
Wnt/β-catenin Pathway Involvement
There is no scientific literature available that investigates the involvement of this compound with the Wnt/β-catenin pathway.
For context, Ginkgolide B has been shown to promote osteoblast differentiation through the activation of the canonical Wnt/β-catenin signaling pathway. nih.gov In contrast, Ginkgolide C has been found to inhibit the Wnt/β-catenin signaling cascade in colorectal carcinoma cells. nih.gov
TWEAK-Fn14 Signaling Pathway Modulation
There is no scientific literature available on the modulation of the TWEAK-Fn14 signaling pathway by this compound.
For context, a study on ginkgolides (GGs) as a general class suggests they may upregulate the TWEAK-Fn14 pathway to protect the brain from ischemia-reperfusion injury. nih.govnih.gov Another study focusing on Ginkgolide A indicates it may protect against acute kidney injury through the TWEAK/Fn14 pathway. researchgate.net
FoxO1 Expression and Endoplasmic Reticulum Stress (ERS) Regulation
There is no scientific literature available describing the effects of this compound on FoxO1 expression or the regulation of Endoplasmic Reticulum Stress (ERS).
For context, Ginkgolide A has been found to enhance Forkhead Box O1 (FoxO1) expression and reduce ERS-related signaling pathways in models of osteoarthritis. nih.gov Separately, Ginkgolide K has been shown to protect cardiac cells against ERS injury by activating the IRE1α/XBP1 pathway. nih.gov
Glutamate (B1630785) Transmission Modulation
There is no scientific literature available that details the modulation of glutamate transmission by this compound. The identified activity of this compound on GABAA and glycine receptors suggests an interaction with inhibitory neurotransmission rather than excitatory glutamate transmission. nih.govnih.gov
For context, studies on other ginkgolides have shown that Ginkgolides A, B, and C can attenuate glutamate-induced neurotoxicity in cortical cells. koreascience.kr Ginkgolide B has been observed to facilitate the release of glutamate from hippocampal nerve terminals, nih.gov while Ginkgolide K has been shown to protect against glutamate-induced cytotoxicity. nih.gov
Due to the absence of specific data for this compound in relation to these pathways, no data tables can be generated.
Advanced Analytical Methodologies for Quantification and Biological Studies
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of ginkgolides. Due to their lack of a strong UV chromophore, detection methods beyond standard UV are essential for achieving the required sensitivity and selectivity. nih.gov
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier method for the highly sensitive and selective quantification of ginkgolides in complex biological matrices like plasma and brain tissue. oup.comresearchgate.net This technique overcomes the limitations of less selective detectors by using mass for identification and fragmentation for confirmation. nih.gov Assays are typically performed using multiple reaction monitoring (MRM) in negative ionization mode, which provides excellent specificity. nih.govnih.gov For instance, a validated LC-MS/MS method for ginkgolides A, B, and C in rat plasma demonstrated high precision (intra- and inter-day RSD <12.7%) and accuracy (within ±7.0%). nih.gov Sample preparation often involves liquid-liquid extraction to isolate the analytes from matrix components. nih.gov
The power of LC-MS/MS allows for the simultaneous determination of multiple ginkgolides and other compounds from Ginkgo biloba extracts. nih.govnih.gov These methods have been successfully applied to pharmacokinetic studies in rats, providing crucial data on the absorption, distribution, metabolism, and excretion of these compounds. nih.govakjournals.com The sensitivity of these methods reaches the nanogram per milliliter (ng/mL) level, with lower limits of quantification (LLOQ) reported at 1 ng/mL in plasma and 0.5 ng/mL in brain homogenate for certain ginkgolides. oup.comresearchgate.net
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Ginkgolide Analysis in Rat Plasma and Brain
| Parameter | Plasma | Brain Tissue | Reference |
|---|---|---|---|
| Linearity Range | 1–200 ng/mL | 0.5–50 ng/mL | oup.comresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | oup.comresearchgate.net |
| Intra-day and Inter-day Precision (RSD) | < 11.67% | < 11.67% | oup.comresearchgate.net |
| Intra-day Accuracy (RE) | –2.61% to 10.67% | –2.61% to 10.67% | oup.comresearchgate.net |
| Inter-day Accuracy (RE) | –2.36% to 8.98% | –2.36% to 8.98% | oup.comresearchgate.net |
| Mean Recovery | 82.5% to 97.0% | 82.5% to 97.0% | oup.comresearchgate.net |
RSD: Relative Standard Deviation; RE: Relative Error.
For real-time monitoring of analyte concentrations in specific tissues, LC-MS/MS can be coupled with microdialysis. nih.govnih.gov Microdialysis is a minimally invasive sampling technique that allows for continuous collection of unbound analytes from the extracellular fluid of tissues. tue.nl This integrated system enables the measurement of dynamic changes in ginkgolide levels, for example, in the brain or ocular aqueous humour, following administration. nih.govtue.nl
A study utilizing on-line microdialysis coupled to HPLC demonstrated high dialysis efficiencies of 97.8-100.4% for ginkgolides A and B. nih.gov A more recent UPLC-MS/MS method combined with ocular microdialysis was developed to study the absorption of ginkgo terpenoids in the aqueous humour of rabbits, showing that these compounds can be absorbed into the eyes. nih.gov This approach is invaluable for pharmacokinetic and pharmacodynamic studies, providing a direct correlation between drug concentration at the target site and its biological effect over time. tue.nl
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Volatile Derivatives
While ginkgolides are non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for their analysis following a derivatization step to increase their volatility and thermal stability. nih.govbenthamopenarchives.com This method offers high sensitivity and is a powerful tool for the simultaneous identification and quantification of multiple marker compounds in Ginkgo biloba extracts. nih.govtandfonline.com
A validated GC-MS method for determining ginkgolides A, B, and C, among other markers, showed good linearity and sensitivity. nih.gov The limits of quantitation for ginkgolides A, B, and C were found to be 1.1 µg/mL, with mean recoveries reaching up to 103.5% for ginkgolide A. nih.gov Although GC-based methods require more complex and time-consuming sample preparation compared to LC-MS, they provide a reliable alternative for comprehensive quality control of phytopharmaceuticals. nih.govnih.gov
Table 2: Validation Parameters for GC-MS Analysis of Ginkgolides
| Parameter | Ginkgolide A | Ginkgolide B | Ginkgolide C | Reference |
|---|---|---|---|---|
| Limit of Quantitation (LOQ) | 1.1 µg/mL | 1.1 µg/mL | 1.1 µg/mL | nih.gov |
| Inter-day RSD | N/A | 2.10% (as part of total ginkgolides) | N/A | nih.gov |
| Mean Recovery | 103.5 ± 6.0% | N/A | N/A | nih.gov |
Data is specific to the cited study; N/A indicates data not specified for the individual compound in the abstract.
Fluorescence-Based Assays for Functional Characterization (e.g., FLIPR™ Membrane Potential Assay)
To investigate the functional effects of compounds like Ginkgolide X on cellular activity, particularly ion channels and G-protein coupled receptors (GPCRs), fluorescence-based assays are widely used. nih.gov The Fluorometric Imaging Plate Reader (FLIPR™) system is a high-throughput platform that measures changes in intracellular calcium (Ca2+) or membrane potential. nih.govmoleculardevices.com
These assays use fluorescent dyes that are sensitive to changes in ion concentration (e.g., Fluo-4, Calcium 6) or membrane voltage. nih.govmoleculardevices.com When a compound activates or inhibits an ion channel or a GPCR coupled to Ca2+ signaling, a change in fluorescence intensity is detected in real-time. nih.gov This technology allows for rapid screening of compounds to identify agonists, antagonists, or allosteric modulators. nih.gov The FLIPR system is suitable for characterizing the functional impact of ginkgolides on neuronal or cardiac ion channels, providing insights into their mechanism of action at a cellular level. moleculardevices.com
Cell-Based Reporter Gene Assays for Receptor Activity Assessment
Cell-based reporter gene assays are powerful tools for assessing the specific interaction of a compound with a nuclear receptor or a cell surface receptor-linked signaling pathway. nih.govnih.gov These assays utilize a host cell line that has been genetically engineered to express a specific receptor of interest. indigobiosciences.com The cells also contain a reporter gene (e.g., luciferase) linked to a response element that is activated by the receptor's signaling pathway. nih.gov
If this compound acts as a ligand (agonist or antagonist) for a particular receptor, its binding will initiate a signaling cascade, leading to the expression of the luciferase enzyme. indigobiosciences.com The activity of the enzyme, which produces a measurable light signal upon addition of a substrate, is directly proportional to the receptor activation level. nih.gov This technology provides a highly specific and sensitive method for screening compounds, determining their potency (EC50 values), and elucidating their molecular targets. nih.gov For example, such an assay could be designed to test the activity of this compound on the glucocorticoid receptor or other receptors implicated in its biological effects. nih.gov
Western Blotting and Real-Time Polymerase Chain Reaction (RT-PCR) for Protein and Gene Expression Analysis
To understand the downstream effects of this compound on cellular pathways, Western blotting and Real-Time Polymerase Chain Reaction (RT-PCR) are fundamental techniques.
Western Blotting is used to detect and quantify specific proteins in a sample. researchgate.netnih.gov After treating cells or tissues with a ginkgolide, total protein is extracted and separated by size. Specific antibodies are then used to identify target proteins. nih.gov This method can reveal how ginkgolides affect the levels of key proteins involved in signaling pathways, such as those related to apoptosis, oxidative stress, or neuroprotection. nih.govnih.gov For example, studies on ginkgolide B have used Western blotting to show changes in the expression of proteins like amyloid precursor protein (APP), osteopontin (B1167477) (SPP1), and ferritin heavy chain 1 (FTH1). nih.govimrpress.com
Real-Time PCR (qRT-PCR) measures the expression levels of specific genes by quantifying their corresponding messenger RNA (mRNA). frontiersin.orgnih.gov This technique is crucial for determining if a ginkgolide's effects are mediated by changes in gene transcription. pnas.org Studies have used qRT-PCR to analyze the expression of key genes involved in the ginkgolide biosynthetic pathway itself and to validate findings from broader proteomic or transcriptomic analyses. imrpress.comfrontiersin.org For instance, the expression of genes such as ferritin heavy chain 1 (Fth1) and osteopontin (Spp1) were validated using qRT-PCR after being identified in a proteomic screen for ginkgolide B. imrpress.com
High-Throughput Screening and Deep Learning Algorithms for Drug-Target Interaction Prediction
High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. agilent.com This methodology is crucial for identifying "hits"—compounds that show a desired effect on a biological target. ginkgo.bio HTS assays are typically miniaturized to reduce reagent costs and increase throughput, often using microplates with 96, 384, or even 1536 wells. agilent.com
In the context of this compound, HTS could be employed to screen large compound libraries to identify other molecules with similar activity profiles or to test this compound against a wide array of biological targets to uncover novel mechanisms of action. nih.gov For example, a fluorescence resonance energy transfer (FRET)-based assay was developed for HTS to identify compounds that modulate the expression of a specific protein. nih.gov
Complementing HTS, deep learning algorithms are increasingly being used to predict drug-target interactions (DTIs), significantly accelerating the drug discovery process. nih.govnih.gov These computational models can analyze vast datasets of known drug-target interactions and learn complex patterns to predict new ones. youtube.comnih.gov Geometric deep learning, for instance, can analyze the 3D structures of molecules and proteins to predict their binding affinity. youtube.comyoutube.com
Deep learning models for DTI prediction often use various representations of drugs and proteins, such as 2D topological graphs and 3D spatial structures for drugs, and sequence features for proteins. nih.gov These models can be trained to predict not only if an interaction will occur but also the binding affinity. nih.gov For a compound like this compound, these algorithms could predict its potential interactions with a wide range of proteins in the human body, helping to identify potential therapeutic targets and off-target effects. nih.gov
Recent advancements in deep learning, such as evidential deep learning, can also provide uncertainty estimates for their predictions, which is crucial for prioritizing the most promising DTIs for experimental validation. nih.gov While no specific deep learning studies on this compound have been reported, the application of these in silico methods would be a logical next step in exploring its full therapeutic potential.
| Methodology | Description | Potential Application for this compound |
| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for biological activity. | Screening for novel biological targets of this compound; identifying compounds with similar activity. |
| Deep Learning for DTI Prediction | Computational models that predict interactions between drugs and proteins. | Predicting potential protein targets for this compound; prioritizing targets for experimental validation. |
| Geometric Deep Learning | A type of deep learning that analyzes 3D structures of molecules and proteins. | Predicting the binding affinity of this compound to various targets based on its 3D structure. |
This table is generated based on the principles of High-Throughput Screening and Deep Learning and their potential application to this compound.
Compound Information
| Compound Name |
| Ginkgolide A |
| Ginkgolide B |
| Ginkgolide C |
| Ginkgolide J |
| Ginkgolide M |
| This compound |
| Bilobalide (B1667068) |
| Picrotoxin (B1677862) |
| Glycine (B1666218) |
| γ-aminobutyric acid (GABA) |
| Serotonin (B10506) |
| Acetylcholine (B1216132) (ACh) |
| Epibatidine |
| Curcumin |
| Resveratrol |
| Levodopa |
| Taxol |
| Vinblastine |
Emerging Research Directions and Future Perspectives for Ginkgolide X
Elucidation of Additional Specific Molecular Targets of Ginkgolide X
Current research has firmly established that the primary molecular targets of this compound are anionic Cys-loop receptors. nih.gov Functional characterization has revealed this compound to be a potent antagonist of human glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA(_A)Rs). nih.gov Its activity is particularly noteworthy for its unique selectivity profile. For instance, it demonstrates high nanomolar to low micromolar antagonist potency at homomeric α1 and α2 GlyRs, yet it is completely inactive at heteromeric α1β and α2β subtypes at concentrations up to 300 μM. nih.gov Similarly, it inhibits all tested heteromeric GABA(_A)R subtypes with high potency, but is a significantly weaker antagonist at the homomeric ρ1 receptor. nih.gov
In contrast to its potent effects on anionic channels, this compound has been found to be inactive at cationic Cys-loop receptors, including the major neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes (α4β2, α3β4, and α7) and the 5-HT(_3A) receptor, at concentrations up to 300 μM. nih.gov This defines a clear specificity for anion-selective Cys-loop receptors.
An important future direction is the exploration of potential molecular targets beyond the Cys-loop receptor family. The diverse biological activities of other ginkgolides, which include interactions with the platelet-activating factor (PAF) receptor, suggest that the unique structure of this compound may confer affinities for other, as-yet-unidentified proteins. nih.govresearchgate.net Future research employing techniques such as affinity chromatography, proteomics-based approaches, and computational target prediction will be crucial in identifying novel binding partners and elucidating additional mechanisms of action for this compound.
Comprehensive Structure-Function Relationships of this compound Analogs at Anionic Cys-loop Receptors
The distinct functional properties of this compound compared to other naturally occurring ginkgolides (A, B, C, J, and M) are rooted in its unique structure and how it interacts with its receptor targets. nih.gov Mutagenesis studies have identified the 6' M2 residues within the ion channel of the GlyR as the primary molecular determinant of this compound's selectivity profile. nih.gov This differs from other ginkgolides, which are thought to bind to a region involving both the 2' and 6' residues. nih.gov
Docking studies suggest that this compound favors a binding site formed by the 6', 10', and 13' residues of the M2 domain, whereas ginkgolide A favors the 2'–6' region. nih.gov This proposed difference in binding mode, potentially arising from the distinct flexibility of the this compound molecule, is thought to underlie its unique pharmacological profile, which is more similar to that of picrotoxin (B1677862) than to other ginkgolides. nih.gov
Future research should focus on a comprehensive analysis of the structure-function relationships of novel this compound analogs. Synthesizing a library of derivatives with systematic modifications to its core structure and functional groups will be essential. By testing these analogs on a panel of wild-type and mutant anionic Cys-loop receptors, researchers can precisely map the contributions of each part of the molecule to its binding affinity and selectivity. This will not only refine our understanding of its mechanism of action but also provide a blueprint for designing new molecular probes with enhanced specificity for particular receptor subtypes.
| Receptor Subtype | IC₅₀ (μM) |
|---|---|
| GlyR α1 | 0.89 |
| GlyR α2 | 1.5 |
| GlyR α1β | >300 |
| GlyR α2β | >300 |
| GABAᴀR α1β2γ2 | 2.1 |
| GABAᴀR α2β2γ2 | 2.4 |
| GABAᴀR α3β2γ2 | 2.8 |
| GABAᴀR α5β3γ2 | 2.7 |
| GABAᴀR ρ1 | 56 |
Data sourced from Jensen et al. (2010). The table shows the half-maximal inhibitory concentration (IC₅₀) of this compound at various human glycine and GABAᴀ receptor subtypes, highlighting its selectivity for homomeric GlyRs and most heteromeric GABAᴀRs.
Investigation of Synergy or Antagonism with Other Bioactive Compounds
Currently, there is a lack of specific research into the synergistic or antagonistic interactions between isolated this compound and other bioactive compounds. However, studies on Ginkgo biloba extracts and other ginkgolide formulations provide a strong rationale for pursuing this line of investigation. For example, the combination of a diterpene ginkgolide meglumine (B1676163) injection (containing ginkgolides A, B, and K) with edaravone has been shown to significantly improve therapeutic efficacy in patients with acute ischemic stroke. nih.gov Similarly, combination therapy of ginkgo extracts with conventional drugs has been explored for conditions like Alzheimer's disease and schizophrenia. rxlist.comexamine.com
These findings underscore the importance of understanding how individual components of an extract, or a specific compound like this compound, might interact with other molecules. Future research should investigate the effects of combining this compound with:
Standard therapeutic agents that act on the central nervous system, particularly those modulating GABAergic or glycinergic signaling, to identify potential for combination therapies or to flag possible adverse interactions.
Other natural products with neuroactive properties.
Such studies are critical for predicting the behavior of this compound in complex biological systems and for exploring its potential in multi-target therapeutic strategies.
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational modeling has already played a key role in forming initial hypotheses about the binding mechanism of this compound. Conformational analysis and molecular docking were used to propose that this compound binds to a distinct site within the GlyR ion channel compared to other ginkgolides, which could explain its unique selectivity. nih.gov
The future of research in this area lies in the application of more advanced computational techniques. Molecular dynamics (MD) simulations, which have been used to explore the dynamic interactions of ginkgolides A and C with serotonin (B10506) receptors, can provide a deeper understanding of the stability and conformational changes of the this compound-receptor complex over time. mdpi.com Furthermore, quantum mechanical methods like Density Functional Theory (DFT), which have been applied to assess the radical scavenging potential of ginkgolides, could be used to detail the electronic properties of this compound that govern its receptor interactions. nih.gov
These advanced modeling approaches will be invaluable for:
Predicting the binding affinities and functional effects of novel this compound analogs before they are synthesized, thus accelerating the drug design process.
Identifying key amino acid residues involved in the binding, which can then be validated through site-directed mutagenesis experiments.
Building more accurate models of this compound interacting with different receptor states (e.g., open, closed, desensitized) to provide a comprehensive picture of its modulatory action.
Exploration of Novel Synthetic Pathways and Biosynthetic Engineering for this compound Production
The complex, cage-like structure of ginkgolides presents a formidable challenge for chemical synthesis. While total syntheses have been achieved for some ginkgolides, these routes are often long and low-yielding. nih.gov The natural biosynthesis of ginkgolides in the Ginkgo biloba tree occurs via the methylerythritol 4-phosphate (MEP) pathway in the plastids, starting from geranylgeranyl pyrophosphate (GGPP). rxlist.com
As this compound is a naturally occurring analog, its production is tied to this intricate biosynthetic network. However, the specific enzymes that catalyze the final steps to produce the unique structure of this compound are unknown. A significant future research direction is the elucidation of these specific biosynthetic genes and enzymes. This could be achieved through a combination of transcriptomics, proteomics, and metabolomics of Ginkgo biloba tissues.
Once these pathways are understood, several opportunities arise:
Biosynthetic Engineering: Key enzymes could be expressed in microbial hosts like yeast or bacteria to create a platform for the sustainable and scalable production of this compound, bypassing the need for extraction from plant sources.
Novel Synthetic Pathways: Knowledge of the biosynthetic steps can inspire new, more efficient semi-synthetic or fully synthetic routes. Recent advances in synthetic chemistry, such as the use of radical cascades to construct the ginkgolide core, offer promising strategies that could be adapted for this compound. nih.gov
Development of Advanced Delivery Systems for Targeted Research Applications
Like other ginkgolides, this compound is a hydrophobic molecule with limited water solubility, which can pose challenges for its use in experimental research and limit its bioavailability. nih.gov To overcome these limitations, the development of advanced delivery systems is a critical area of future research.
While no studies have focused specifically on this compound, research on the closely related ginkgolide B provides a clear roadmap. Novel formulations for ginkgolide B, such as polymeric nanoparticles and carbonized polymer dots, have been developed to enhance its ability to cross the blood-brain barrier and improve its therapeutic effects in models of neurological disease. Other techniques like hot-melt extrusion and phospholipid complexation have also been explored to improve the oral bioavailability of ginkgolides.
Adapting these technologies for this compound could lead to the development of:
Nanocarriers (e.g., lipid nanoparticles, polymeric micelles): To improve solubility, stability, and facilitate targeted delivery to specific tissues or cell types for research purposes.
Surface-Modified Nanoparticles: Functionalizing nanoparticles with specific ligands could enable precise targeting of this compound to certain neuronal populations or even specific receptor subtypes in vivo.
These advanced delivery systems will be instrumental in enabling more sophisticated in vivo studies to probe the function of this compound in complex biological systems with greater precision and efficacy.
Q & A
Q. What are the primary pharmacological targets of Ginkgolide X in neuronal signaling pathways?
this compound primarily antagonizes anionic Cys-loop receptors, including glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs). Functional studies using the FLIPR™ Membrane Potential assay demonstrate its inhibitory effects, with IC50 values in the high nanomolar to low micromolar range for α1 and α2 GlyRs and most GABAAR subtypes, except ρ1 receptors .
Q. What standardized protocols are recommended for assessing the antagonistic activity of this compound in vitro?
The FLIPR™ Membrane Potential assay is a validated method for quantifying receptor antagonism. Key steps include:
- Transfecting cells with human receptor subunits (e.g., α1 GlyR, GABAAR subtypes).
- Pre-incubating cells with this compound before agonist application.
- Normalizing data to agonist-alone responses to calculate IC50 values. Detailed experimental parameters (e.g., incubation times, agonist concentrations) must be rigorously documented to ensure reproducibility .
Q. How should researchers address discrepancies in reported IC50 values of this compound across experimental setups?
Variations may arise from differences in receptor subunit composition, cell lines, or agonist concentrations. To mitigate this:
- Standardize receptor subtypes (e.g., homomeric vs. heteromeric GlyRs).
- Include positive controls (e.g., picrotoxin for GABAARs).
- Replicate experiments across independent labs using identical protocols .
Q. What are the critical considerations for ensuring reproducibility in this compound pharmacological studies?
- Provide full experimental details in supplementary materials, including compound purity, receptor subunit ratios, and assay conditions.
- Use established cell lines (e.g., HEK293) for consistent receptor expression.
- Adhere to guidelines for reporting antagonist potency, such as including confidence intervals for IC50 values .
Q. What are the recommended approaches for synthesizing and characterizing this compound in laboratory settings?
- Follow protocols for terpene trilactone synthesis, ensuring stereochemical fidelity.
- Characterize purity via HPLC and NMR spectroscopy.
- Validate structural identity through X-ray crystallography or comparative spectral analysis with reference standards .
Advanced Research Questions
Q. How does the selectivity profile of this compound at glycine receptor subtypes differ from other ginkgolides, and what methodological approaches can elucidate these differences?
Unlike ginkgolides A, B, C, J, and M, this compound shows no activity at heteromeric α1β or α2β GlyRs but potently inhibits homomeric α1 and α2 subtypes. To investigate this:
- Conduct side-by-side functional assays comparing this compound with other ginkgolides.
- Use site-directed mutagenesis to identify critical residues (e.g., 6′ M2 Thr in GlyRs) governing selectivity .
Q. What molecular docking techniques are suitable for predicting the binding interactions of this compound with Cys-loop receptors?
- Generate homology models of α1 GlyRs based on cryo-EM structures.
- Dock low-energy conformations of this compound into predicted binding pockets (e.g., 6′ M2 and 2′ pore-lining residues).
- Validate docking results with mutagenesis data (e.g., Thr→Ala substitutions at 6′ M2) to confirm binding site relevance .
Q. What experimental strategies can validate the role of 6′ M2 threonine residues in determining this compound’s antagonistic effects?
- Engineer GlyR mutants (e.g., T6′A) using CRISPR-Cas9.
- Compare this compound’s IC50 values between wild-type and mutant receptors.
- Perform electrophysiology (e.g., patch-clamp) to assess changes in channel blockade .
Q. How can comparative studies between this compound and picrotoxin be designed to explore their overlapping mechanisms?
Q. What in silico and in vitro methods are most effective for predicting off-target interactions of this compound?
- Combine molecular dynamics simulations of this compound with proteome-wide docking.
- Validate predictions using high-throughput screening against receptor/ion channel panels.
- Cross-reference results with transcriptomic data from target tissues (e.g., brain) to prioritize physiologically relevant off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
